5-Chloro-anthra[1,9-cd]isoxazol-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-chloro-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClNO2/c15-9-5-6-10-12-11(9)13(17)7-3-1-2-4-8(7)14(12)18-16-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMAUYEARVELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 5 Chloro Anthra 1,9 Cd Isoxazol 6 One and Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of anthraisoxazole systems. researchgate.net It offers a balance between computational cost and accuracy, making it well-suited for studying the electronic properties and reactivity of these relatively large polycyclic molecules. researchgate.net
Molecular Reactivity and Electronic Structure Elucidation
DFT calculations are instrumental in understanding the electronic landscape of 5-Chloro-anthra[1,9-cd]isoxazol-6-one. The theory is used to determine structural parameters and electronic properties, which are key to predicting the molecule's behavior. researchgate.net Studies on the closely related anthrapyrazoles, which share the core anthraquinone-like structure, reveal that the heterocyclic cores exhibit significant chemical reactivity and can serve as electron donor spots, making them active sites for potential electrophilic attacks. researchgate.net
The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical aspect of this analysis. The HOMO region indicates the most probable sites for electrophilic attack, representing the molecule's electron-donating capability. Conversely, the LUMO region highlights the areas most susceptible to nucleophilic attack, indicating the molecule's electron-accepting nature. For the broader class of anthraisoxazoles, the HOMO-LUMO energy gap is a key parameter derived from DFT, providing insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.
Analysis of Quantum Chemical Parameters
From the foundational energies of the HOMO and LUMO orbitals, a suite of quantum chemical parameters can be calculated to quantify the reactivity and stability of this compound and its analogues. researchgate.net These global reactivity descriptors provide a more nuanced understanding of the molecule's chemical behavior. researchgate.net
Key quantum chemical parameters include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the inverse of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Electronegativity (χ): Describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω): A global measure of reactivity that quantifies the energy stabilization of a system when it accepts additional electronic charge from the environment. researchgate.net
These parameters are crucial for creating Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity. researchgate.net
Below is a table representing typical quantum chemical parameters that are analyzed in studies of anthraisoxazole derivatives.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential | µ | (ELUMO + EHOMO) / 2 | Electron escaping tendency |
| Electronegativity | χ | -µ | Power to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness | S | 1 / η | Reciprocal of hardness |
| Electrophilicity Index | ω | µ² / 2η | Propensity to accept electrons |
This table is a representative example of parameters used in DFT analysis of such compounds.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is essential for understanding the potential biological activity of compounds like this compound by modeling their interactions at the molecular level. researchgate.net
Prediction of Binding Stability and Specific Interactions
Molecular docking simulations are employed to investigate the binding affinity and interaction patterns of anthraisoxazole derivatives with specific protein targets. researchgate.net For instance, in studies of related compounds, docking has been used to assess inhibitory potential against enzymes like topoisomerase IIα, which is crucial in DNA replication and a common target for anticancer drugs. researchgate.net The results of these simulations are typically reported as a binding energy or docking score, with more negative values indicating a more stable protein-ligand complex. nih.gov
These simulations provide detailed 2D and 3D visualizations of the interactions between the ligand and the amino acid residues in the protein's active site. researchgate.net Key interactions that stabilize the complex include:
Hydrogen Bonds: Crucial for specificity and binding affinity.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Occurs between aromatic rings of the ligand and protein residues.
Van der Waals Forces: General attractive or repulsive forces between molecules.
For example, studies on anthraisoxazoles have shown that the oxygen and nitrogen atoms of the core structure play a crucial role in the binding interactions with target proteins. researchgate.net The analysis of these interactions helps to rationalize the structure-activity relationships observed in biological assays and guides the design of more potent analogues. researchgate.net
Intermolecular Interaction Analysis
The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting the physical properties and polymorphism of a crystalline material.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. nih.gov
The Hirshfeld surface is generated based on the electron density of the molecule. Different properties can be mapped onto this surface, with d_norm being one of the most informative. The d_norm value is a normalized contact distance that highlights regions of significant intermolecular contact:
Red Spots: Indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds.
White Areas: Represent contacts approximately equal to the van der Waals radii.
Blue Areas: Indicate contacts longer than the van der Waals radii.
Below is a representative data table showing the kind of information derived from a Hirshfeld surface analysis fingerprint plot.
| Contact Type | Contribution (%) | Description |
| H···H | >30% | Represents interactions between hydrogen atoms. |
| C···H / H···C | ~20-25% | Indicates contacts between carbon and hydrogen atoms. |
| O···H / H···O | ~10-15% | Highlights hydrogen bonding involving oxygen. |
| Cl···H / H···Cl | ~15% | Shows contacts involving the chlorine substituent. |
| C···C | <10% | Represents pi-pi stacking or other carbon-carbon contacts. |
This table is a representative example based on similar chloro-substituted heterocyclic compounds. nih.gov The exact percentages would be specific to the crystal structure of this compound.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for understanding and predicting a molecule's reactive behavior, intermolecular interactions, and pharmacophoric features. The MESP map illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of a molecule. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack.
For this compound, the MESP map reveals distinct electronegative and electropositive regions governed by its functional groups. The most negative potential is concentrated around the carbonyl oxygen of the ketone group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring. These areas are prime sites for hydrogen bonding and other electrostatic interactions with biological targets. The chlorine atom, due to its high electronegativity, also contributes significantly to the negative potential in its vicinity.
Conversely, the hydrogen atoms on the aromatic rings exhibit a positive electrostatic potential, making them potential hydrogen bond donors. The distribution of electrostatic potential across the planar aromatic surface provides insights into how the molecule engages in stacking interactions, such as pi-pi stacking, with biological macromolecules. For instance, in studies of related 6H-anthra[1,9-cd]isoxazol-6-one scaffolds as G9a inhibitors, the electrostatic properties are key to the binding mode within the active site of the enzyme. nih.gov
Below is a table summarizing the expected characteristics of the MESP for this compound.
Table 1: Predicted Molecular Electrostatic Potential Characteristics of this compound.
| Molecular Region | Functional Group | Expected Electrostatic Potential | Predicted Interaction Type |
|---|---|---|---|
| Ketone Group | C=O | Highly Negative | Hydrogen Bond Acceptor, Electrophilic Attack Site |
| Isoxazole Ring | -C=N-O- | Negative | Hydrogen Bond Acceptor, Metal Coordination |
| Chloro Substituent | -Cl | Moderately Negative | Halogen Bonding, van der Waals Interactions |
| Aromatic Rings | C-H | Positive | Hydrogen Bond Donor |
| Fused Aromatic System | Aromatic π-system | Slightly Negative (above/below plane) | π-π Stacking Interactions |
Conformational Analysis and Structural Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, the core structure is a rigid, polycyclic aromatic system. This inherent rigidity means that the molecule has very limited conformational flexibility. The fused ring system enforces a largely planar geometry.
Theoretical calculations, such as those employing density functional theory (DFT), would confirm the planarity of the anthra[1,9-cd]isoxazol-6-one backbone. The primary focus of conformational analysis for this molecule would be to determine the precise bond lengths, bond angles, and dihedral angles that define its lowest energy state. The planarity of the system is crucial for its electronic properties and its ability to intercalate or stack with other planar molecules, such as the base pairs of DNA or aromatic residues in a protein's active site.
Structural dynamics simulations, typically using molecular dynamics (MD), provide a time-resolved view of the molecule's behavior. For a semi-rigid molecule like this compound, MD simulations can be employed to:
Study the vibrational modes of the molecule at different temperatures.
Analyze the stability of the planar conformation in various solvent environments.
Simulate the interaction dynamics between the molecule and a biological target, such as an enzyme or receptor. This can reveal key information about the stability of the binding pose, the role of specific intermolecular interactions over time, and the influence of water molecules in the binding process.
Docking simulations on related analogues have been used to explore structure-activity relationships, highlighting the importance of the molecule's three-dimensional structure in its biological activity. ebi.ac.uk
The following table presents key dihedral angles that would be investigated to confirm the planarity of the this compound structure. In a perfectly planar molecule, these dihedral angles would be close to 0° or 180°.
Table 2: Representative Dihedral Angles for Conformational Analysis of this compound.
| Dihedral Angle (Atom Numbers) | Description | Expected Value for Planar Conformation (Degrees) |
|---|---|---|
| C1-C1a-C11b-C11a | Torsion within the central aromatic ring | ~0° |
| C6a-C7-C8-C9 | Torsion within the chloro-substituted ring | ~0° |
| C5-C6-C6a-C11b | Torsion around the ketone group | ~180° |
| N-O-C11c-C11b | Torsion involving the isoxazole ring | ~0° |
Mechanistic Studies of Chemical Reactions Involving the Anthra 1,9 Cd Isoxazol 6 One Core
Reaction Mechanisms of Ring Transformations and Rearrangements
The isoxazole (B147169) ring within the anthra[1,9-cd]isoxazol-6-one system is not inert and can participate in several transformation reactions. These reactions often lead to the formation of new heterocyclic structures or ring-opened products.
One significant area of study involves the reaction of related anthra[1,9-cd]isoxazol-6-one derivatives with nucleophiles like amines. For instance, the nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones with sodium nitrite (B80452) in acetic acid results in the formation of unstable N-nitroso intermediates. These intermediates can then undergo thermal rearrangement to yield more stable 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d] researchgate.netmdpi.comic.ac.uktriazole-6,11-dione 2-oxides researchgate.net. This transformation highlights a pathway for expanding the heterocyclic core.
Furthermore, studies on the closely related anthra[1,9-cd;5,10-d'c']diisoxazole system demonstrate the high reactivity of the isoxazole cycle towards amines. In polar aprotic solvents, this diisoxazole reacts with amines, leading to a mixture of quinoidal products ic.ac.uk. This suggests that the isoxazole ring is prone to cleavage under nucleophilic conditions. A key observation is the regenerative splitting of the isoxazole ring, which can occur, for example, upon boiling in dimethylformamide (DMFA) ic.ac.uk. This process involves the opening of the isoxazole ring and subsequent reformation of a different structure.
The proposed mechanism for the amination of the diisoxazole analogue involves an initial nucleophilic attack at the 9-position, followed by a series of steps that result in ring-opened intermediates and ultimately stable derivatives of 1,10-anthraquinone ic.ac.uk. This provides a strong indication that the isoxazole moiety in 5-Chloro-anthra[1,9-cd]isoxazol-6-one would also be susceptible to similar ring-opening reactions when treated with potent nucleophiles. The hydrolysis of the amination products to yield 1,5-dihydroxy-9,10-anthraquinone confirms the substitution pattern and the cleavage of the heterocyclic ring ic.ac.uk.
Understanding Reaction Selectivity and Regiochemistry
The selectivity of reactions involving the anthra[1,9-cd]isoxazol-6-one core is a critical aspect of its chemistry. Quantum chemical calculations performed on related 1,10-anthraquinone analogues, which are structurally similar to the heteroanalogue 6H-6-oxoanthra[1,9-cd]isoxazoles, indicate a hierarchy of reactivity towards nucleophiles. For the parent quinone system, the activity of different positions decreases in the order 9 > 4 > 2 ic.ac.uk. This suggests that the position analogous to C-9 in the anthra[1,9-cd]isoxazol-6-one core is the most electrophilic and, therefore, the most likely site for initial nucleophilic attack.
For this compound, the presence of the electron-withdrawing chlorine atom at the 5-position is expected to influence the regiochemistry of nucleophilic substitution reactions. While the C-9 position is inherently highly active, the chloro-substituent can further modulate the electron density distribution across the aromatic system. However, based on the reactivity of the parent diisoxazole system, the positions at 9 and 10 (in the diisoxazole) are predicted to be the most active towards nucleophiles ic.ac.uk. By extension, the C-9 position in this compound remains a prime target for nucleophilic attack.
The reaction of anthra[1,9-cd;d'c']diisoxazole with cyclohexylamine (B46788) serves as a case study for regioselectivity. The formation of products derived from attack at the 9-position is observed, but the possibility of attack at the 5-position due to steric factors is also acknowledged ic.ac.uk. This indicates that while electronic factors strongly favor certain positions, steric hindrance can play a role in directing the reaction to alternative sites.
The table below summarizes the key mechanistic aspects and selectivity observed in reactions involving the anthra[1,9-cd]isoxazol-6-one core and its derivatives.
| Reaction Type | Reagents/Conditions | Key Mechanistic Steps | Products | Regioselectivity |
| Ring Transformation | Sodium nitrite in acetic acid, followed by heating | Formation of N-nitroso intermediate, thermal rearrangement researchgate.net | 3-Alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d] researchgate.netmdpi.comic.ac.uktriazole-6,11-dione 2-oxides researchgate.net | N/A |
| Ring Opening/Amination | Amines in polar aprotic solvents ic.ac.uk | Nucleophilic attack, isoxazole ring cleavage ic.ac.uk | Quinoidal products, derivatives of 1,10-anthraquinone ic.ac.uk | Primarily at the C-9 position ic.ac.uk |
| Regenerative Splitting | Boiling in DMFA ic.ac.uk | Cleavage and reformation of the isoxazole ring ic.ac.uk | Ring-opened products ic.ac.uk | N/A |
Structure Activity Relationship Sar and Molecular Design Principles for Anthra 1,9 Cd Isoxazol 6 One Derivatives
Design Principles for Modulating Biological Activity
The modulation of the biological activity of anthra[1,9-cd]isoxazol-6-one derivatives hinges on a detailed understanding of their interaction with the target protein. Analysis of the binding mode of the initial hit compound, CPUY074001, with G9a revealed key structural features that could be optimized. nih.govebi.ac.uk This led to the design and synthesis of two series of compounds, aiming to probe the structure-activity relationship (SAR) and improve inhibitory potency. nih.gov
The core design principle revolves around the strategic substitution on the anthra[1,9-cd]isoxazol-6-one scaffold. The SAR exploration, guided by docking simulations, focused on introducing various substituents to enhance binding affinity and cellular effects. nih.gov For instance, modifications were made to introduce functionalities that could form favorable interactions within the G9a binding pocket. This systematic approach allowed for the identification of derivatives with significantly improved dual G9a inhibitory and anti-proliferative activities. nih.govebi.ac.uk
Integrated Workflow for Target-Specific Inhibitor Identification (e.g., G9a inhibitors)
An efficient and integrated workflow was established for the discovery of novel and potent G9a inhibitors based on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold. nih.govebi.ac.uk This workflow demonstrates a powerful strategy for identifying promising lead compounds for further development. nih.gov
Shape-Based Virtual Screening Methodologies
The initial step in this workflow involved a shape-based virtual screening approach. nih.govebi.ac.uk This computational technique utilizes the three-dimensional shape of a known active molecule as a template to search large compound databases for molecules with similar shapes. In this case, the structure of UNC0638, a known G9a inhibitor, was used as the query for a similarity screening using the ROCS (Rapid Overlay of Chemical Structures) overlay method. nih.govebi.ac.uk This process successfully identified CPUY074001, which contains the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, as a hit compound. nih.govebi.ac.uk This demonstrates the utility of shape-based screening in identifying novel chemical scaffolds for a specific biological target. researchgate.net
Structure-Based Molecular Modification Techniques
Following the identification of the hit compound, structure-based molecular modification techniques were employed to optimize its activity. nih.govebi.ac.uk This phase of the workflow involves analyzing the predicted binding mode of the hit compound within the active site of the target protein. nih.gov By understanding the specific interactions between the compound and the protein, rational modifications can be designed to enhance these interactions and, consequently, the inhibitory potency. nih.gov
In the case of the anthra[1,9-cd]isoxazol-6-one scaffold, analysis of the binding mode of CPUY074001 with G9a, in conjunction with 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) results, guided the synthesis of two series of derivatives. nih.govebi.ac.uk These derivatives were then tested in vitro to confirm their activity and to establish a clear SAR. nih.gov This iterative process of computational prediction, chemical synthesis, and biological testing led to the development of compounds with potent G9a inhibitory activity and anti-proliferative effects against various cancer cell lines. nih.govebi.ac.uk One such derivative, CPUY074020, emerged as a particularly potent dual G9a inhibitor with promising anti-cancer properties. nih.govebi.ac.uk
In Vitro Biological Activity Research of Anthra 1,9 Cd Isoxazol 6 One Derivatives
Anti-G9a Inhibitory Activities and Epigenetic Modulation Studies
Research into the biological activity of anthra[1,9-cd]isoxazol-6-one derivatives has significantly focused on their potential as epigenetic modulators, specifically as inhibitors of the protein lysine (B10760008) methyltransferase G9a. nih.gov G9a is considered an important target in cancer therapy due to its role in transcriptional repression through the dimethylation of lysine 9 on histone H3 (H3K9). nih.govebi.ac.uk
Through a combination of virtual screening and chemical synthesis, a series of compounds based on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold were identified and developed as novel G9a inhibitors. nih.govebi.ac.uk The initial hit compound, CPUY074001, which contains the core scaffold, was identified from a shape-based virtual screen. nih.govnih.gov Subsequent structural modifications led to the synthesis of derivatives with potent inhibitory activity. nih.gov One of the most notable derivatives, CPUY074020, demonstrated potent G9a inhibitory activity. nih.govebi.ac.uknih.gov The structure-activity relationship (SAR) of these derivatives was explored using docking simulations to understand the molecular interactions with the G9a enzyme. nih.govnih.gov
The primary mechanism of G9a inhibition by these anthra[1,9-cd]isoxazol-6-one derivatives is their interference with the enzyme's catalytic activity, which in turn affects histone methylation levels. G9a is a key enzyme responsible for catalyzing the methylation of histone H3 at lysine 9 (H3K9). ebi.ac.uk The derivative CPUY074020 was specifically shown to induce a significant decrease in the cellular levels of dimethylated H3K9 (H3K9me2). nih.govebi.ac.uknih.gov This reduction in a key repressive histone mark confirms the compound's role as an epigenetic modulator, directly linking its G9a inhibitory action to changes in the epigenetic landscape of the cell.
In Vitro Cytotoxicity and Antiproliferative Effects in Cell Lines
In addition to their enzymatic inhibitory activity, derivatives of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold have been evaluated for their effects on cancer cell viability. Several analogues demonstrated acceptable antiproliferative effects against various cancer cell lines. nih.govnih.gov
The potent G9a inhibitor, CPUY074020, also displayed significant antiproliferative activity. nih.govnih.gov Research findings indicate that this compound can induce apoptosis (programmed cell death) in a dose-dependent manner. nih.govebi.ac.uknih.gov The dual action of potent G9a inhibition and antiproliferative effects makes these compounds promising leads for further development in oncology research. nih.gov
| Compound ID | Target | Activity Type | Result | Cell Line(s) |
| CPUY074020 | G9a | Inhibition | Potent Inhibitor | In vitro assay |
| CPUY074020 | Cancer Cells | Antiproliferation | Potent Activity | Various cancer cell lines |
| CPUY074020 | Cancer Cells | Apoptosis Induction | Dose-dependent | Not specified |
Antimicrobial Activity Investigations (Bacteria, Fungi)
A review of the scientific literature did not yield specific studies on the antimicrobial (antibacterial or antifungal) activity of 5-Chloro-anthra[1,9-cd]isoxazol-6-one or its closely related derivatives that were investigated for G9a inhibition. While other classes of isoxazole (B147169) derivatives have been studied for such properties, no data was found pertaining to this specific scaffold. beilstein-journals.org
Nitric Oxide (NO) Elicitation in Biological Systems (e.g., Plant Tissues)
There is no specific information available in the searched literature regarding the ability of this compound or its derivatives to act as elicitors of nitric oxide (NO) in biological systems, such as plant tissues. While some simple isoxazole derivatives have been investigated as potential NO elicitors in plants, research connecting the anthra[1,9-cd]isoxazol-6-one scaffold to this activity has not been reported in the available sources.
DNA Interaction Studies (e.g., DNA Cleavage)
Investigations into direct DNA interactions, such as DNA cleavage, have not been reported for this compound or its G9a-inhibiting derivatives in the reviewed literature. The primary mechanism of action identified for these compounds is at the level of histone modification, an epigenetic process, rather than direct interaction with the DNA molecule itself. nih.govebi.ac.uk
Future Directions and Emerging Research Avenues for 5 Chloro Anthra 1,9 Cd Isoxazol 6 One Chemistry
Development of Novel Synthetic Approaches and Catalyst Systems
The synthesis of 5-Chloro-anthra[1,9-cd]isoxazol-6-one and its derivatives is a critical area for advancement. While established methods exist, the development of more efficient, atom-economical, and environmentally benign synthetic routes remains a priority. Future research is anticipated to focus on several key aspects:
C-H Activation Strategies: Direct C-H activation methodologies could provide more streamlined approaches to functionalize the anthraisoxazolone core, bypassing the need for pre-functionalized starting materials. This would enable the introduction of a wider range of substituents at various positions, facilitating the exploration of structure-activity relationships.
Novel Catalyst Systems: The exploration of new catalyst systems, including those based on earth-abundant metals or organocatalysts, could lead to improved yields, reduced reaction times, and enhanced selectivity. The development of catalysts capable of stereoselective synthesis would be particularly valuable for creating chiral derivatives with specific biological activities.
Flow Chemistry: The application of continuous flow chemistry techniques offers the potential for safer, more scalable, and highly controlled production of this compound and its analogues. This technology can enable precise control over reaction parameters, leading to higher purity and consistency of the final products.
Application of Advanced Computational Modeling Techniques
Computational chemistry is poised to play an increasingly integral role in guiding the design and synthesis of new this compound derivatives. Advanced modeling techniques can provide valuable insights into the molecule's properties and interactions, accelerating the discovery process.
Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM methods can be employed to accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and for designing derivatives with desired electronic or photophysical characteristics.
Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking and dynamics simulations are invaluable tools for predicting the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.gov These simulations can help prioritize compounds for synthesis and experimental testing, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov This approach can guide the rational design of more potent and selective analogues.
Exploration of Undiscovered Mechanistic Pathways
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and discovering new transformations. Future research in this area will likely involve:
In-situ Spectroscopic Studies: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, providing direct evidence for the formation of intermediates and transition states.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate the movement of atoms during a reaction, providing definitive insights into the mechanistic pathway.
Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and identify key intermediates and transition states, complementing experimental findings.
Design and Synthesis of Targeted Molecular Probes and Research Tools
The unique scaffold of this compound makes it an attractive candidate for the development of molecular probes and research tools to investigate biological processes.
Q & A
Q. What synthetic methodologies are reported for the preparation of 5-Chloro-anthra[1,9-cd]isoxazol-6-one?
The synthesis of halogenated anthra-isoxazolones typically involves diazotization and cyclization steps. For example, a dibromo derivative (3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one) was synthesized by reacting 1-amino-2,4-dibromoanthraquinone with sodium nitrite in concentrated H₂SO₄, followed by azide formation and thermal cyclization in toluene . Adapting this method for chloro-substituted analogs would require substitution of brominated precursors with chlorinated counterparts. Optimization of reaction conditions (e.g., temperature, solvent) is critical for yield and purity.
Q. How can researchers confirm the structural integrity of this compound experimentally?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, the dibromo analog showed distinct ¹H NMR signals at δ 8.44 (d, J = 7.8 Hz) and ¹³C NMR peaks at δ 179.9 (carbonyl), with HRMS confirming the molecular ion [M+H]+ at 379.8742 . For the chloro derivative, analogous spectral shifts (e.g., downfield peaks due to chlorine’s electronegativity) and exact mass (e.g., 352.0893 for C₁₄H₅ClN₂O₂) should be validated .
Q. What preliminary biological activities are associated with this scaffold?
The 6H-anthra[1,9-cd]isoxazol-6-one scaffold, including its chloro derivative, has been identified as a potent inhibitor of G9a histone methyltransferase, a target in oncology. Initial studies showed that derivatives like CPUY074020 reduced cancer cell proliferation and induced apoptosis via G9a inhibition . Activity assays (e.g., IC₅₀ determination using methyltransferase enzymatic assays) are recommended for validation .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound derivatives for enhanced G9a inhibition?
Shape-based virtual screening (e.g., using ROCS) and molecular docking (e.g., with GOLD or Glide) were pivotal in identifying the scaffold’s binding mode to G9a’s substrate-binding pocket. Substituent modifications (e.g., chloro groups at position 5) improved steric and electronic complementarity, as demonstrated by Chen et al. . Advanced strategies include free-energy perturbation (FEP) calculations to predict affinity changes and molecular dynamics (MD) simulations to assess binding stability.
Q. What experimental precautions are necessary to address the scaffold’s reactivity in solution?
The isoxazole ring undergoes nucleophilic attack (e.g., by DMSO or thiols), leading to N–O bond cleavage and formation of anthraquinone derivatives. This reactivity can generate false positives in high-throughput screening (HTS) . To mitigate degradation:
- Avoid nucleophilic solvents (e.g., DMSO) in biological assays; use alternative solvents like DMF.
- Monitor stability via HPLC or LC-MS under experimental conditions .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across derivatives?
Discrepancies in potency may arise from substituent electronic effects or off-target interactions. For example, QSAR modeling of anthra-pyrazolone derivatives revealed that electron-withdrawing groups (e.g., Cl) at specific positions enhance activity by modulating electron density at the isoxazole ring . Pairing experimental IC₅₀ data with quantum mechanical calculations (e.g., DFT for electrostatic potential maps) can clarify SAR trends .
Q. What strategies are recommended to improve metabolic stability and pharmacokinetics of this scaffold?
- Bioisosteric replacement : Substitute the isoxazole ring with metabolically stable heterocycles (e.g., oxadiazole) while retaining hydrogen-bonding capacity.
- Prodrug design : Introduce ester or amide moieties at reactive sites to delay degradation .
- Microsomal stability assays : Assess hepatic clearance using liver microsomes and identify metabolic hotspots via mass spectrometry .
Methodological Resources
- Virtual Screening : OMEGA (conformer generation) and ROCS (shape similarity) for lead identification .
- Stability Testing : Accelerated degradation studies under varying pH, temperature, and solvent conditions .
- Biological Validation : G9a enzymatic assays (e.g., ELISA-based detection of H3K9me2 levels) and apoptosis assays (e.g., Annexin V staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
